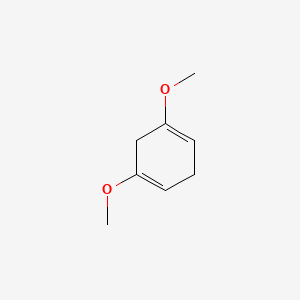

1,5-Dimethoxy-1,4-cyclohexadiene

Description

Significance of Cyclohexadiene Scaffolds in Organic Synthesis and Chemical Research

Cyclohexadiene scaffolds are pivotal intermediates in organic synthesis, valued for their role as versatile building blocks. fiveable.me Their utility stems from the presence of a six-membered ring containing two carbon-carbon double bonds, which imparts specific reactivity. These structures are key precursors in the synthesis of aromatic and polycyclic compounds. fiveable.me One of the driving forces in reactions involving cyclohexadienes is the propensity to form a stable aromatic ring. nih.govacs.org This restoration of aromaticity can be harnessed to facilitate various chemical transformations. nih.govacs.org

The conjugated π-electron system in cyclohexadienes allows for concerted electron movement in pericyclic reactions, such as electrocyclic reactions and Diels-Alder cycloadditions. fiveable.me For example, 1,3-cyclohexadiene (B119728) is a classic substrate for thermal electrocyclic reactions. fiveable.me Furthermore, functionalized cyclohexadienes have been developed as reagents for "clean" radical chain reactions. In these systems, a cyclohexadienyl radical can extrude a functional group to regenerate an aromatic ring, a process that has been used to generate a variety of designer radicals. nih.govst-andrews.ac.uk This approach has led to the development of environmentally benign substitutes for traditional reagents like organotin hydrides. nih.govst-andrews.ac.uk

Overview of Dihydroaromatic Systems as Synthetic Intermediates

Dihydroaromatic systems, such as cyclohexadienes, represent a class of compounds where an aromatic ring has been partially reduced. These non-aromatic cyclic dienes are crucial synthetic intermediates precisely because they provide access to functionalities and substitution patterns not directly achievable from their aromatic precursors. The most prominent method for their synthesis is the Birch reduction, an organic reaction that reduces arenes to 1,4-cyclohexadienes. wikipedia.org

The Birch reduction involves the use of an alkali metal (like sodium or lithium) dissolved in liquid ammonia (B1221849), with an alcohol serving as a proton source. wikipedia.orgadichemistry.com A key feature of this reaction is that, unlike catalytic hydrogenation, it does not typically reduce the aromatic ring completely to a cyclohexane (B81311). wikipedia.org The reaction proceeds via a radical anion intermediate, which is subsequently protonated. lscollege.ac.in The regioselectivity of the Birch reduction is highly dependent on the electronic nature of the substituents on the aromatic ring. adichemistry.com This controlled partial reduction is what makes dihydroaromatic systems such valuable and versatile intermediates in the synthesis of complex organic molecules.

Structural Features and Electronic Configuration of 1,5-Dimethoxy-1,4-cyclohexadiene

This compound is a specific isomer of dimethoxy-substituted cyclohexadiene. Its structure is a direct consequence of the Birch reduction of its aromatic precursor, 1,3-dimethoxybenzene (B93181). The methoxy (B1213986) group (-OCH₃) is an electron-donating group (EDG). According to the empirical rules of the Birch reduction, the presence of electron-donating groups directs the reduction to produce a diene where the double bonds are adjacent to these groups. lscollege.ac.in

The mechanism involves the initial formation of a radical anion. For substrates with EDGs like anisole (B1667542) (methoxybenzene), protonation of this intermediate occurs at the ortho and meta positions relative to the methoxy group. adichemistry.com In the case of 1,3-dimethoxybenzene, this regioselectivity leads to the formation of this compound. The two methoxy groups, being electron-donating, influence the electronic distribution of the π-system in the diene. They increase the electron density of the double bonds, making them enol ethers. This electronic configuration renders the double bonds susceptible to hydrolysis under acidic conditions, a common subsequent reaction for this type of intermediate. The non-conjugated 1,4-diene system is generally the kinetically favored product of the Birch reduction. adichemistry.com

The structural and electronic properties of this compound make it a useful intermediate, particularly in syntheses where the masked functionality of a β-dicarbonyl compound is desired after subsequent hydrolysis steps.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 1,5-dimethoxycyclohexa-1,4-diene | nih.gov |

| CAS Number | 37567-78-5 | nih.govscbt.com |

| Molecular Formula | C₈H₁₂O₂ | nih.govscbt.com |

| Molecular Weight | 140.18 g/mol | nih.govscbt.com |

| Boiling Point | 45-52 °C at 0.5 mmHg | chemicalbook.com |

| Density | 1.020 g/mL at 25 °C | chemicalbook.com |

| Refractive Index | n20/D 1.4910 | chemicalbook.com |

| SMILES | COC1=CCC=C(C1)OC | uni.lu |

| InChI | InChI=1S/C8H12O2/c1-9-7-4-3-5-8(6-7)10-2/h4-5H,3,6H2,1-2H3 | nih.gov |

| InChIKey | MDBSJHGNFNKPTA-UHFFFAOYSA-N | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

1,5-dimethoxycyclohexa-1,4-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c1-9-7-4-3-5-8(6-7)10-2/h4-5H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDBSJHGNFNKPTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CCC=C(C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60403078 | |

| Record name | 1,5-Dimethoxy-1,4-cyclohexadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37567-78-5 | |

| Record name | 1,5-Dimethoxy-1,4-cyclohexadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-Dimethoxy-1,4-cyclohexadiene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,5 Dimethoxy 1,4 Cyclohexadiene and Its Derivatives

Reductive Aromatization Strategies

Reductive strategies, particularly the Birch reduction, are the most common and direct methods for synthesizing 1,4-cyclohexadienes from readily available aromatic compounds. wikipedia.orgwikipedia.org These methods involve the partial reduction of the benzene (B151609) ring to yield the non-conjugated diene system.

The Birch reduction is a cornerstone reaction in organic chemistry for converting aromatic rings into 1,4-cyclohexadienes. wikipedia.orgmasterorganicchemistry.com The reaction typically employs an alkali metal, such as sodium or lithium, dissolved in liquid ammonia (B1221849), with an alcohol serving as a proton source. nrochemistry.com For the synthesis of 1,5-dimethoxy-1,4-cyclohexadiene, the starting material is 1,4-dimethoxybenzene (B90301).

The mechanism involves the transfer of a solvated electron from the metal-ammonia solution to the aromatic ring, forming a radical anion. wikipedia.orgnrochemistry.com This intermediate is then protonated by the alcohol. nrochemistry.com A second electron transfer creates a carbanion, which is subsequently protonated to yield the final 1,4-cyclohexadiene (B1204751) product. masterorganicchemistry.comnrochemistry.com The presence of electron-donating groups, like methoxy (B1213986) groups, directs the reduction to produce a diene where these substituents remain on the double bonds. nrochemistry.com The product of the Birch reduction of 1,4-dimethoxybenzene is specifically 1,4-dimethoxy-1,4-cyclohexadiene. numberanalytics.com

Table 1: Typical Birch Reduction Conditions

| Starting Material | Metal | Solvent | Proton Source | Product |

|---|---|---|---|---|

| 1,4-Dimethoxybenzene | Lithium/Sodium | Liquid Ammonia | Ethanol/t-Butanol | 1,4-Dimethoxy-1,4-cyclohexadiene |

| Toluene | Lithium | Liquid Ammonia, THF | t-Butanol | 1-Methyl-1,4-cyclohexadiene |

This table presents representative examples of Birch reduction conditions for various substituted benzenes.

While the classic Birch reduction is highly effective, modifications have been developed to improve practicality, safety, and selectivity. Traditional protocols require cryogenic temperatures to handle liquid ammonia (−33 °C). wikipedia.orgmasterorganicchemistry.com Modern variations aim to circumvent this limitation.

One significant modification is the development of ammonia-free Birch reductions. Research has demonstrated the use of bench-stable sodium dispersions in conjunction with a recoverable 15-crown-5 (B104581) ether in THF, allowing the reaction to proceed at different temperatures. researchgate.netorganic-chemistry.org Another approach involves using lithium or calcium in low-molecular-weight amines, such as a mix of ethylamine (B1201723) and dimethylamine, which can be performed at temperatures higher than ammonia's boiling point in what is known as the Benkeser reduction. wikipedia.org These modified conditions can influence the reaction's outcome and have been applied to a broad range of aromatic compounds. researchgate.netorganic-chemistry.org

Table 2: Comparison of Standard and Modulated Birch Reduction Conditions

| Condition Type | Solvent System | Metal | Temperature | Key Advantages |

|---|---|---|---|---|

| Standard | Liquid Ammonia, Co-solvent (e.g., THF) | Li, Na, or K | -33 °C to -78 °C | Well-established, high yields. masterorganicchemistry.comharvard.edu |

| Ammonia-Free | THF, 15-crown-5 | Sodium dispersion | Varies | Avoids cryogenic liquid ammonia. researchgate.netorganic-chemistry.org |

| Benkeser Reduction | Alkylamines (e.g., ethylamine) | Li or Ca | > -33 °C | Higher temperatures, can lead to further reduction. wikipedia.org |

This table compares different Birch reduction protocols, highlighting the key operational differences.

Electrochemical Synthesis Approaches

Electrochemical methods offer an alternative pathway to cyclohexadiene frameworks, often proceeding under milder conditions and avoiding the use of strong reducing agents like alkali metals. These techniques rely on the anodic oxidation of substituted benzenes.

The anodic oxidation of substituted benzenes in a suitable nucleophilic solvent, such as methanol (B129727), can produce methoxylated 1,4-cyclohexadiene derivatives. acs.org This process involves the electrochemical removal of electrons from the aromatic substrate at the anode. For instance, the anodic oxidation of xylenes (B1142099) in methanol has been shown to yield 1,4-cyclohexadiene derivatives. acs.org This method provides a route to functionalized cyclohexadienes that are complementary to reductive strategies. The success of this approach often depends on the stability of the intermediate radical cations and the nucleophilicity of the solvent.

Cycloaddition Reactions Leading to Cyclohexadiene Frameworks

Cycloaddition reactions provide a powerful method for constructing the cyclohexadiene ring system from smaller, unsaturated components. These reactions build the core framework through the formation of new carbon-carbon bonds.

The Diels-Alder, or [4+2] cycloaddition, is a classic example where a conjugated diene reacts with a dienophile to form a six-membered ring. nih.govacs.org While not a direct route to this compound, the principles can be applied to create substituted cyclohexadiene rings. nih.gov

More complex strategies, such as transition-metal-catalyzed [2+2+2] cycloadditions, have also been developed. acs.orgresearchgate.net In this approach, three alkyne units, or a combination of alkynes and alkenes, are coupled to form a substituted benzene or cyclohexadiene ring. acs.org Titanium aryloxide catalysts, for example, have been shown to catalyze the [2+2+2] cycloaddition of diynes with olefins to produce substituted 1,3-cyclohexadienes with a high degree of regio- and stereoselectivity. acs.org The initially formed 1,3-cyclohexadienes can sometimes isomerize to the more stable 1,4-isomers under certain conditions.

Table 3: Compound Names

| Compound Name |

|---|

| This compound |

| 1,4-Dimethoxybenzene |

| 1,4-Dimethoxy-1,4-cyclohexadiene |

| 1-Methyl-1,4-cyclohexadiene |

| 1,4-Dihydrobenzoic acid |

| Ammonia |

| Benzoic Acid |

| Calcium |

| Ethanol |

| Ethylamine |

| Lithium |

| Methanol |

| Potassium |

| Sodium |

| t-Butanol |

| Tetrahydrofuran (THF) |

| Titanium aryloxide |

| Toluene |

Diels-Alder Reactions for 1,4-Cyclohexadiene Synthesis and its Derivatives

The Diels-Alder reaction, a cornerstone of synthetic organic chemistry, provides a powerful and atom-economical method for constructing six-membered rings. nih.gov This [4+2] cycloaddition between a conjugated diene and a dienophile is a primary route to various substituted cyclohexene (B86901) and cyclohexadiene scaffolds. nih.govlibretexts.org

The reaction can be performed intramolecularly, where the diene and dienophile are part of the same molecule, leading to the formation of complex bicyclic and polycyclic systems. oregonstate.edumasterorganicchemistry.comyoutube.com The intramolecular Diels-Alder reaction benefits from a reduced entropic cost, which allows even electronically unactivated substrates to react and form highly strained products. oregonstate.edu For these reactions to be effective, the diene and dienophile are typically separated by a three or four-atom tether to facilitate the formation of new five- or six-membered rings fused to the newly formed cyclohexene ring. masterorganicchemistry.com

Lewis acids are often employed to accelerate Diels-Alder reactions, particularly when using cycloalkenone dienophiles. acs.org The coordination of the Lewis acid to the dienophile lowers the energy of the transition state, increasing the reaction rate. acs.org The choice of diene and dienophile dictates the substitution pattern of the resulting cyclohexadiene. For instance, reactions with cyclic dienes like cyclopentadiene (B3395910) can produce bicyclic products where substituents preferentially occupy the endo position. libretexts.org The regioselectivity can be controlled through the use of directing groups, such as sulfur-containing auxiliaries on the diene, which can be subsequently removed after the cycloaddition. nih.gov

Below is a table summarizing representative Diels-Alder reactions for the synthesis of cyclohexadiene derivatives.

| Diene | Dienophile | Catalyst/Conditions | Product | Reference |

| 5-Vinyl-1,3-cyclohexadiene | (Internal) | Thermal (92 °C) | Tricyclo[3.2.1.02,7]oct-3-ene derivative | oregonstate.edu |

| 1,3-Butadiene | Maleic Anhydride | Thermal | 4-Cyclohexene-cis-1,2-dicarboxylic acid anhydride | libretexts.org |

| Sulfur-containing diene | Acrolein | Thermal | 1,3-Cyclohexadienal derivative (after elimination) | nih.gov |

| Cycloalkenone with tethered diene | (Internal) | BF3 | Fused polycyclic system | acs.org |

Cobalt-Catalyzed and Aryne Cycloaddition Methodologies

Beyond the traditional thermal Diels-Alder reaction, transition-metal catalysis and the use of highly reactive intermediates like arynes have expanded the toolkit for synthesizing 1,4-cyclohexadienes.

Cobalt-Catalyzed Cycloadditions: Cobalt complexes have emerged as effective catalysts for [4+2] cycloadditions between 1,3-dienes and alkynes, offering a direct route to 1,4-cyclohexadiene derivatives under mild conditions. nih.govresearchgate.net A key advantage of these transition-metal-catalyzed reactions is the ability to incorporate a wide array of functional groups that might not be compatible with harsher reaction conditions. nih.gov The regiochemistry of the cycloaddition can be effectively controlled by the design of the ligands attached to the cobalt center. nih.gov

A low-valent cobalt(I) complex, typically generated in situ from the reduction of a Co(II) salt like CoBr₂ with zinc powder, catalyzes the efficient cycloaddition of various propiolates with dienes to yield 1,4-cyclohexadiene carboxylates. researchgate.net These methods can be performed as one-pot operations, combining the cycloaddition with subsequent transformations like Suzuki couplings and oxidations without isolating the intermediates. organic-chemistry.org For example, a three-component catalytic system of Co(acac)₂(dppe)/Zn/ZnI₂ has been successfully used for the [4π + 2π] cycloaddition of 1,2-dienes to 1,3,5-cyclooctatriene, producing novel tricyclic compounds. semanticscholar.orgmdpi.com

Aryne Cycloaddition Methodologies: Arynes, highly reactive intermediates derived from aromatic rings, can participate in cycloaddition reactions to form polycyclic compounds. rsc.org In the context of cyclohexadiene synthesis, arynes can undergo [4+2] cycloadditions with dienes. The reaction of an aryne with a functionalized acyclic diene can produce useful cis-substituted dihydronaphthalene building blocks. organic-chemistry.org Asymmetric versions of these cycloadditions have been developed using chiral auxiliaries to control the stereochemistry of the product. organic-chemistry.org The intramolecular cycloaddition of benzynes with conjugated enynes and dienes provides an efficient route to highly condensed polycyclic aromatic compounds at room temperature. rsc.org

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst/Reagent | Product Type | Reference |

| Cobalt-Catalyzed [4+2] | 1,3-Diene | Alkyne | Co(I) complex | 1,4-Cyclohexadiene derivative | nih.govresearchgate.net |

| Cobalt-Catalyzed [4+2] | Alkynyl pinacol (B44631) boronic ester | Diene | Cobalt complex | Functionalized 1,4-cyclohexadiene | organic-chemistry.org |

| Aryne [4+2] | Acyclic diene | Aryne | - | cis-Dihydronaphthalene derivative | organic-chemistry.org |

| Intramolecular Aryne [4+2] | Tethered diene and aryne precursor | Fluoride source (e.g., TBAF, CsF) | - | Condensed polycyclic system | rsc.org |

Derivatization Strategies from Precursor Compounds

Preparation from 1,3-Diketones and Related Substrates

The synthesis of 1,4-cyclohexadiene structures can be approached through the transformation of acyclic or aromatic precursors. While the direct conversion of simple 1,3-diketones to this compound is not a standard route, the synthesis of 1,3-diketones themselves is a well-established field, primarily through methods like the Claisen condensation. nih.gov This reaction involves the base-catalyzed condensation of a ketone with an ester to form a β-diketone. nih.govresearchgate.net

A more direct and widely used method for the synthesis of this compound specifically is the Birch reduction of 1,3-dimethoxybenzene (B93181). masterorganicchemistry.comorgsyn.org This dissolving metal reduction utilizes an alkali metal like sodium or lithium in liquid ammonia with an alcohol as a proton source. masterorganicchemistry.comnumberanalytics.com The reaction proceeds by reducing the aromatic ring to a 1,4-cyclohexadiene. The regioselectivity is dictated by the substituents on the aromatic ring; electron-donating groups, such as methoxy groups, direct the reduction to produce a diene where the double bonds are not conjugated and the substituents remain on the double bonds. masterorganicchemistry.com For 1,3-dimethoxybenzene, this process yields this compound. orgsyn.org The mechanism involves the formation of a radical anion, which is then protonated by the alcohol. masterorganicchemistry.com A second electron transfer followed by a final protonation gives the 1,4-diene product. stackexchange.com

| Precursor | Reagents | Product | Key Transformation | Reference |

| 1,3-Dimethoxybenzene | Na or Li, liquid NH₃, EtOH | This compound | Birch Reduction | masterorganicchemistry.comorgsyn.org |

| Benzoic Acid | Na, liquid NH₃, EtOH | 1,4-Dihydrobenzoic acid | Birch Reduction | orgsyn.org |

| Ketone + Ester | Base (e.g., NaOEt) | 1,3-Diketone | Claisen Condensation | nih.gov |

Condensation Reactions for Polysubstituted Cyclohexadienes

Condensation reactions provide a valuable pathway for the synthesis of polysubstituted cyclohexadiene rings, often starting from simple acyclic carbonyl compounds. These methods typically involve a cascade of reactions, such as aldol (B89426) additions and Michael additions, to build the six-membered ring.

For instance, the self-condensation of α,β-unsaturated aldehydes can be used to form 1,3-cyclohexadien-1-al structures. nih.gov This process can be promoted by a base and involves the formation of an enolate that attacks another molecule of the aldehyde, followed by cyclization and dehydration. nih.gov Cross-condensation reactions between different aldehydes or between an aldehyde and a ketone can also be employed to create more complex substitution patterns. nih.gov

Organocatalysis has been effectively applied to these condensation cascades. For example, L-proline can catalyze the reaction between α,β-unsaturated aldehydes, leading to cyclohexadiene carboxaldehyde intermediates. nih.gov Similarly, reactions between β-branched α,β-alkenals and acidic monoesters of malonic acids, catalyzed by prolinol derivatives, can yield optically active, polysubstituted cyclohexa-1,3-diene-1-carboxylic acid esters. researchgate.net The cyclocondensation of β-enaminodiketones with various dinucleophiles is another powerful strategy for constructing complex heterocyclic systems that can contain a cyclohexadiene motif. nih.gov

Reactivity and Mechanistic Investigations of 1,5 Dimethoxy 1,4 Cyclohexadiene

Electrophilic and Nucleophilic Functionalization Pathways

The unique structural arrangement of 1,5-dimethoxy-1,4-cyclohexadiene, featuring two electron-rich enol ether moieties, makes it a versatile precursor for the synthesis of various functionalized cyclohexanone (B45756) derivatives. Its reactivity is characterized by a susceptibility to both electrophilic and nucleophilic attack, enabling a range of synthetic transformations.

Regioselective Alkylation and Alkenylation Reactions.ucsb.edulibretexts.org

A significant application of this compound lies in its conversion to 2-alkyl- and 2-alkenyl-1,3-cyclohexanediones. ucsb.edu This transformation is achieved through a sequence involving regioselective functionalization followed by hydrolysis.

The regioselective functionalization of this compound can be initiated by metalation using a strong base, such as an organolithium reagent. Treatment of this compound with tert-butyllithium (t-BuLi) in a suitable solvent system results in the abstraction of a proton from the C-3 position, generating a resonance-stabilized allylic anion. This intermediate can then be trapped by a variety of electrophiles, including alkyl and alkenyl halides, to introduce a new substituent at the C-3 position. The use of stoichiometric amounts of t-BuLi is crucial for the efficient generation of the carbanion. libretexts.org

The resulting 3-substituted-1,5-dimethoxy-1,4-cyclohexadiene can then be subjected to hydrolysis to yield the corresponding 2-substituted-1,3-cyclohexanedione.

Hydrolysis Reactions and Rearrangement Products

The enol ether functionalities of the substituted this compound derivatives are sensitive to acidic conditions, which facilitates their conversion to the corresponding dicarbonyl compounds.

The hydrolysis of the 3-substituted-1,5-dimethoxy-1,4-cyclohexadienes, formed from the trapping of the allylic anion, is typically carried out under aqueous acidic conditions. This step proceeds through the protonation of the enol ether oxygen atoms, followed by the addition of water and subsequent elimination of methanol (B129727) to unveil the 1,3-dicarbonyl system. This method provides a convenient route to a variety of 2-alkyl- and 2-alkenyl-1,3-cyclohexanediones, which are valuable building blocks in organic synthesis. ucsb.edu

The following table summarizes the yields of various 2-substituted-1,3-cyclohexanediones prepared from this compound:

| Electrophile (RX) | Product (2-R-1,3-cyclohexanedione) | Overall Yield (%) |

| CH₃I | 2-Methyl-1,3-cyclohexanedione | 75 |

| CH₂=CHCH₂Br | 2-Allyl-1,3-cyclohexanedione | 81 |

| C₆H₅CH₂Br | 2-Benzyl-1,3-cyclohexanedione | 78 |

| CH₃(CH₂)₃I | 2-Butyl-1,3-cyclohexanedione | 72 |

| (CH₃)₂C=CHCH₂Br | 2-(3-Methyl-2-butenyl)-1,3-cyclohexanedione | 76 |

Oxidative Transformations

The double bonds in this compound are susceptible to various oxidative transformations, offering pathways to further functionalized cyclic compounds. While specific studies on the oxidative reactions of this compound are not extensively detailed in the provided search results, the reactivity can be inferred from the behavior of analogous cyclohexadiene systems.

Common oxidative reactions for such systems include ozonolysis, epoxidation, and dihydroxylation. Ozonolysis would be expected to cleave the double bonds, leading to the formation of dicarbonyl compounds. Given the presence of the methoxy (B1213986) groups, the products would likely be ester or carboxylic acid derivatives depending on the workup conditions.

Epoxidation, for instance with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), would be anticipated to form the corresponding epoxide. The electron-donating nature of the methoxy groups would activate the double bonds towards electrophilic attack by the oxidizing agent.

Dihydroxylation, using reagents such as osmium tetroxide or cold, alkaline potassium permanganate, would be expected to yield the corresponding vicinal diols with syn-stereochemistry. Further oxidation under harsher conditions, such as hot, acidic potassium permanganate, would likely lead to oxidative cleavage of the ring.

Ozonolysis of 1,4-Cyclohexadiene (B1204751) Derivatives

The ozonolysis of 1,4-cyclohexadiene derivatives, including this compound, is a powerful synthetic method that leverages the cleavage of the two double bonds within the ring. This process is a key step in transforming readily available aromatic compounds, via Birch reduction, into complex linear molecules containing multiple carbonyl functionalities. chemspider.comrsc.orgchemicalbook.com

The generally accepted mechanism for the ozonolysis of alkenes is the Criegee mechanism. organic-chemistry.org This process begins with a [3+2] cycloaddition of ozone to a double bond, forming an unstable primary ozonide (a molozonide). This intermediate rapidly rearranges via a cycloreversion into a carbonyl compound and a carbonyl oxide (the Criegee intermediate). These two fragments then recombine in a different orientation through another [3+2] cycloaddition to form a more stable secondary ozonide. wikipedia.org

In the case of 1,4-cyclohexadiene derivatives, the proximity of the two double bonds allows for a unique mechanistic pathway. After the initial cleavage of one double bond, the resulting intermediates can interact, leading to the formation of cyclic 1,2-dioxolane derivatives. chemspider.comrsc.org These five-membered ring structures containing a peroxide linkage have been successfully identified as key intermediates in the ozonolysis of simple alkyl derivatives of 1,4-cyclohexadiene in the presence of methanol, using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. chemspider.comrsc.orgchemicalbook.com

However, some studies involving matrix isolation and theoretical calculations on the parent 1,4-cyclohexadiene suggest that an alternative pathway may compete with or even dominate the Criegee mechanism under certain conditions. This alternative involves an essentially barrierless reaction with ozone that leads directly to the formation of benzene (B151609) and hydrogen trioxide (H₂O₃), representing a dehydrogenation process. organic-chemistry.orgbeilstein-journals.org While the primary ozonide was observed as a minor product, this finding indicates that the mechanism can be more complex than a simple double Criegee cleavage. beilstein-journals.org

A significant synthetic application of the ozonolysis of 1,4-cyclohexadiene derivatives is their conversion into β-keto esters and other valuable carbonylic compounds. chemspider.comrsc.org When the ozonolysis is performed in the presence of methanol, the intermediate species are processed to yield these target molecules. This methodology is a crucial part of a broader synthetic strategy that often begins with the Birch reduction of an aromatic precursor to generate the cyclohexadiene, which is then subjected to ozonolysis. chemicalbook.com

| Starting Material | Key Intermediate | Final Product Class | Reference |

|---|---|---|---|

| Simple alkyl 1,4-cyclohexadiene | 1,2-Dioxolane derivative | β-Keto Ester | chemspider.comrsc.org |

| L-1,4-cyclohexadienylalanine derivative | Ozonide | N-acylated heterocyclic alanine derivative | chemicalbook.com |

| 1,4-Cyclohexadiene | (minor) Primary Ozonide | Benzene and H₂O₃ | beilstein-journals.org |

The regioselectivity of the initial cleavage of the primary ozonide can, in principle, lead to different 1,2-dioxolane intermediates. However, studies have demonstrated that in the presence of methanol and an acid catalyst, an equilibrium is established between the various possible dioxolane derivatives. chemspider.comrsc.org This acid-catalyzed equilibrium is significant because it means that regardless of the initial, regiochemically distinct cleavage pathways, all formed 1,2-dioxolane intermediates can ultimately be funneled to the desired β-keto ester products. chemspider.comrsc.orgchemicalbook.com This robust nature of the reaction, where multiple intermediate pathways converge to the same product, enhances its synthetic utility by ensuring a consistent outcome even with potentially complex intermediate formation. chemspider.com

Aromatization and Dehydrogenation Reactions

The conversion of this compound to its corresponding aromatic analogue, 1,4-dimethoxybenzene (B90301), is a thermodynamically favorable process due to the large resonance stabilization energy of the resulting aromatic ring. organic-chemistry.org This transformation can be achieved through several chemical pathways, including halogenation followed by elimination or catalytic dehydrogenation.

A viable, though less commonly cited, method for the aromatization of 1,4-cyclohexadiene derivatives involves a two-step bromination-dehydrobromination sequence. This pathway is based on fundamental organic reaction mechanisms.

Bromination: The first step is the electrophilic addition of bromine (Br₂) across the two double bonds of the cyclohexadiene ring. This reaction would proceed via cyclic bromonium ion intermediates to yield a saturated 1,2,4,5-tetrabromo-1,4-dimethoxycyclohexane derivative. Given the nature of bromine addition to alkenes, a mixture of stereoisomers of the tetrabrominated cyclohexane (B81311) would be expected.

Dehydrobromination: The second step involves the elimination of four equivalents of hydrogen bromide (HBr) from the tetrabrominated intermediate. This is typically achieved by treatment with a strong base. The base abstracts protons from the carbon atoms adjacent to the bromine-bearing carbons, leading to the sequential formation of double bonds through an E2 (elimination, bimolecular) mechanism. The final two eliminations are strongly driven by the formation of the stable aromatic ring, leading to the fully aromatized 1,4-dimethoxybenzene product.

While this specific sequence for this compound is not extensively detailed in dedicated studies, the principles of halogenation and subsequent base-induced dehydrohalogenation to form unsaturated systems are well-established in organic chemistry.

Catalytic dehydrogenation is a direct and efficient method for the aromatization of cyclohexadienes. organic-chemistry.org This process is the reverse of arene hydrogenation and often utilizes similar catalysts. Cyclohexadienes are particularly susceptible to dehydrogenation because the activation barrier for aromatization decreases as the degree of unsaturation in the ring increases. organic-chemistry.org

Various transition-metal catalysts are effective for this transformation. Palladium-based catalysts, such as palladium on carbon (Pd/C), are widely used for dehydrogenation reactions. organic-chemistry.org These catalysts facilitate the removal of hydrogen atoms from the ring, releasing molecular hydrogen (H₂) and forming the aromatic product. Palladium(II) catalyst systems have been specifically identified for the aerobic dehydrogenation of substituted cyclohexenes to their corresponding arenes, a reaction that can be applied to cyclohexadienes as well. rsc.org

Other catalyst systems, such as those derived from the reduction of bis(arene) transition-metal complexes, have been shown to catalyze the aromatization of 1,4-cyclohexadiene to benzene at room temperature. chemicalbook.com The strong thermodynamic driving force provided by the formation of the aromatic ring makes these reactions highly effective for synthesizing substituted benzene derivatives from their corresponding dihydro precursors. organic-chemistry.orgorganic-chemistry.org

| Substrate Class | Catalyst System | Product Class | Reference |

|---|---|---|---|

| Cyclohexanes/Naphthenes | Platinum (Pt) on Aluminium Oxide | Aromatics (e.g., Toluene) | organic-chemistry.org |

| Substituted Cyclohexenes | Palladium(II) complexes (e.g., Pd(OAc)₂) | Substituted Arenes | rsc.org |

| 1,4-Cyclohexadiene | Reduced Bis(benzene)chromium(0) | Benzene | chemicalbook.com |

| Cyclohexanones | Palladium on Carbon (Pd/C) | Phenols | organic-chemistry.org |

Thermal and Pericyclic Rearrangements

Pericyclic reactions, which proceed through a concerted cyclic transition state, represent a significant class of transformations for this compound and related systems. These reactions are characterized by their high stereospecificity, which can be predicted by the Woodward-Hoffmann rules. Thermal conditions often provide the necessary energy to overcome the activation barrier for these rearrangements.

Cope Rearrangement in Bicyclic and Tricyclic Diene Systems

The Cope rearrangement is a thermally induced kyushu-u.ac.jpkyushu-u.ac.jp-sigmatropic rearrangement of a 1,5-diene. nih.govwikipedia.org This unimolecular, concerted reaction proceeds through a cyclic transition state, often favoring a chair-like conformation to minimize steric interactions. wikipedia.org While direct studies on this compound embedded within complex bicyclic or tricyclic systems are not extensively documented in readily available literature, the principles of the Cope rearrangement can be applied to understand its potential reactivity in such frameworks.

In a bicyclic system where the this compound moiety is part of the structure, a thermal rearrangement could lead to a ring expansion or a significant structural reorganization. The driving force for such a rearrangement is often the relief of ring strain. For example, a divinylcyclopropane system readily undergoes a Cope rearrangement to form a cycloheptadiene, driven by the release of the high strain energy of the three-membered ring. nsf.gov Similarly, a bicyclo[3.2.1]octene system containing a 1,5-diene moiety has been shown to undergo a Cope rearrangement, leading to the formation of a cis-fused hexahydropentalene derivative. nsf.gov

The presence of the methoxy groups on the diene system can influence the electronic nature of the transition state and potentially lower the activation energy for the rearrangement. However, steric hindrance from the methoxy groups and the constraints of the bicyclic or tricyclic framework would play a crucial role in the feasibility and stereochemical outcome of the reaction.

Table 1: General Factors Influencing Cope Rearrangements in Cyclic Systems

| Factor | Influence on the Reaction |

| Ring Strain | High ring strain in the reactant can provide a strong thermodynamic driving force for the rearrangement. |

| Conformation | The ability of the 1,5-diene system to adopt a chair-like transition state is crucial for a lower activation energy. Boat-like transition states are also possible but generally have higher energy. |

| Substituents | Electron-donating groups, such as methoxy groups, can influence the electronic character of the transition state. Steric bulk of substituents can disfavor certain transition state conformations. |

| Temperature | Sufficient thermal energy is required to overcome the activation barrier of the rearrangement. |

Electrocyclic Routes and 1,4-Elimination Processes

Electrocyclic reactions are another class of pericyclic reactions that involve the intramolecular cyclization of a conjugated polyene to form a cyclic compound with one more sigma bond and one fewer pi bond, or the reverse ring-opening process. ic.ac.uk For a substituted 1,3,5-hexatriene system, thermal electrocyclic ring-closure can lead to the formation of a cyclohexadiene. The stereochemistry of this process is governed by the Woodward-Hoffmann rules, which predict a disrotatory ring closure for a 6π-electron system under thermal conditions. msu.edu

A notable reaction involving a derivative of this compound is the formation of α,α-dimethoxy-o-xylylene (5-(dimethoxymethylene)-6-methylene-1,3-cyclohexadiene). This transformation can be achieved through a 1,4-elimination of methanol from a suitable precursor, followed by an electrocyclic ring-opening. This process highlights how 1,4-elimination can be a key step in generating a reactive intermediate that subsequently undergoes a pericyclic reaction.

The electrocyclic ring-opening of a cyclohexadiene to a hexatriene is a well-studied process. The stereochemistry of the ring-opening is also dictated by the Woodward-Hoffmann rules, with thermal reactions proceeding in a conrotatory manner for a 4π-electron system (considering the two double bonds of the cyclohexadiene). The presence of substituents, such as the methoxy groups in this compound, would influence the stability of the resulting triene and the equilibrium of the reaction.

Transition Metal-Mediated Reactivity

The double bonds within this compound can act as ligands for transition metals, leading to the formation of organometallic complexes. This coordination can significantly alter the reactivity of the diene, enabling a range of catalytic transformations.

Coordination Chemistry and Complex Formation (e.g., Ruthenium Complexes)

Ruthenium is a versatile transition metal known to form a wide variety of complexes with dienes and arenes. researchgate.netchemrxiv.org The synthesis of ruthenium complexes often involves the reaction of a ruthenium precursor, such as ruthenium(III) chloride, with the desired ligand. In the case of this compound, the diene can coordinate to the ruthenium center in a η⁴-fashion, where both double bonds are involved in the bonding.

The synthesis of such complexes can be influenced by the reaction conditions, including the solvent, temperature, and the presence of other ligands. Characterization of these complexes typically involves techniques such as NMR spectroscopy, X-ray crystallography, and infrared spectroscopy to determine the structure and bonding within the complex. purdue.edu The electronic properties of the this compound ligand, with its electron-donating methoxy groups, can affect the stability and reactivity of the resulting ruthenium complex.

Catalytic Applications in Organic Transformations

Ruthenium complexes are widely used as catalysts in a variety of organic transformations, including metathesis, hydrogenation, and C-H activation. nih.govresearchgate.net Ruthenium complexes containing diene ligands can serve as pre-catalysts that, under reaction conditions, generate the active catalytic species.

While specific catalytic applications of a ruthenium complex directly featuring this compound as a ligand are not extensively reported, related ruthenium-diene and ruthenium-arene complexes have demonstrated significant catalytic activity. For instance, ruthenium-arene complexes are effective catalysts for C-H activation reactions. chemrxiv.org A ruthenium complex of this compound could potentially be explored as a catalyst in reactions such as olefin metathesis, where the diene ligand could be displaced to generate a catalytically active ruthenium carbene species.

Table 2: Potential Catalytic Applications of Ruthenium-Diene Complexes

| Catalytic Reaction | Description |

| Olefin Metathesis | Rearrangement of alkenes by the scission and regeneration of carbon-carbon double bonds. |

| Hydrogenation | Addition of hydrogen across a double or triple bond. |

| C-H Activation | Cleavage of a carbon-hydrogen bond followed by the formation of a carbon-metal bond. |

| Cycloaddition Reactions | Formation of a cyclic product from two or more unsaturated molecules. |

Radical and Photochemical Processes

In addition to thermal and metal-mediated reactions, this compound can undergo transformations initiated by radicals or light.

Radical reactions can be initiated by the abstraction of a hydrogen atom from the cyclohexadiene ring by a radical initiator. The resulting cyclohexadienyl radical is resonance-stabilized and can participate in a variety of subsequent reactions, such as addition to alkenes or fragmentation. rsc.org The presence of the methoxy groups could influence the site of hydrogen abstraction and the stability of the resulting radical.

Photochemical reactions of cyclohexadienes are well-documented and often lead to electrocyclic ring-opening. ic.ac.uknih.gov Upon absorption of UV light, 1,3-cyclohexadiene (B119728) can undergo a conrotatory ring-opening to form 1,3,5-hexatriene. ic.ac.uk While this compound is not a conjugated diene, it can potentially undergo photoisomerization or other photochemical transformations upon UV irradiation. The specific outcome of such a reaction would depend on the excitation wavelength and the reaction conditions. For instance, the photochemistry of 1,4-cyclohexadiene itself has been shown to be complex, involving conical intersections and leading to various products depending on the phase (solution or gas). researchgate.net The methoxy substituents in this compound would likely influence the excited-state properties and the subsequent reaction pathways.

Photochemistry of Dimethoxybenzyl Derivatives and Triene Formation

The photochemical behavior of 3,5-dimethoxybenzyl compounds has been a subject of detailed investigation, revealing pathways that can lead to the formation of isomeric trienes. researchgate.netnih.gov Studies involving both product analysis and flash photolysis have been conducted on 3,5-dimethoxybenzyl derivatives with a variety of leaving groups, including acetate, chloride, bromide, iodide, diethyl phosphate, and trimethylamine. researchgate.netnih.gov

These investigations revealed that the formation of an isomeric triene, specifically a 5-methylene-1,3-cyclohexadiene derivative, is dependent on the nature of the leaving group. researchgate.netnih.gov The triene was observed as a product in the photolysis of the derivatives with acetate, diethyl phosphate, and trimethylammonium chloride as leaving groups. researchgate.netnih.gov In contrast, when the leaving groups were chloride, bromide, or iodide, this specific triene was not detected.

Further quantitative analysis through quantum yields for the formation of the triene from the acetate (2a) and diethyl phosphate (2e) derivatives was performed. researchgate.netnih.gov The results indicated that the formation of these trienes represents a minor pathway, accounting for approximately 16% of the total photochemical reaction of the parent arylmethyl substrates. researchgate.netnih.gov The solvolysis of these triene derivatives was also examined in alcohol solvents, suggesting an SN1 reactivity profile with an early transition state. researchgate.netnih.gov

Table 1: Triene Formation from Photolysis of 3,5-Dimethoxybenzyl Derivatives

| Leaving Group | Triene Observed |

|---|---|

| Acetate | Yes |

| Chloride | No |

| Bromide | No |

| Iodide | No |

| Diethyl Phosphate | Yes |

Studies on Radical Intermediates

The photolysis of 3,5-dimethoxybenzyl derivatives proceeds through complex mechanisms involving reactive intermediates. researchgate.net Analysis of the photoreactivity indicates that the process generates resultant radical or ion pair intermediates. researchgate.net The stability of these reactive intermediates is a crucial factor; an enhanced stability leads to an increased ability to initiate polymerization. researchgate.net

Investigations into the specific reactive species involved have identified the arylmethyl radical and the arylmethyl carbocation as key participants in the initiation steps of certain polymerization reactions. researchgate.net Computational studies have been performed on the 3,5-dimethoxybenzyl cation and radical to understand their electronic structures and decay pathways. researchgate.net These studies revealed that for the cation, there is a degeneracy at a geometry only slightly altered from its S1 minimum, providing a route for radiationless decay to the ground state. researchgate.net In contrast, the 3,5-dimethoxybenzyl radical exhibits a much larger energy separation between its ground and excited states. researchgate.net

The generation of radical species from related structures has also been documented. For instance, the photolysis of 3',5'-dimethoxybenzoin, which contains a dimethoxybenzyl moiety, undergoes an α-cleavage reaction. nih.gov This cleavage results in the formation of a dimethoxy-benzyl alcohol radical and a benzoyl radical, providing further evidence for the generation of radical intermediates in the photochemistry of dimethoxybenzyl systems. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3,5-dimethoxybenzyl acetate |

| 3,5-dimethoxybenzyl chloride |

| 3,5-dimethoxybenzyl bromide |

| 3,5-dimethoxybenzyl iodide |

| 3,5-dimethoxybenzyl diethyl phosphate |

| 3,5-dimethoxybenzyltrimethylammonium chloride |

| 5-methylene-1,3-cyclohexadiene |

| 3',5'-dimethoxybenzoin |

| Dimethoxy-benzyl alcohol radical |

Applications of 1,5 Dimethoxy 1,4 Cyclohexadiene As a Synthetic Building Block

Precursors to Biologically Relevant Scaffolds

The strategic application of 1,5-dimethoxy-1,4-cyclohexadiene has proven instrumental in the total synthesis of intricate natural products and the generation of complex molecular frameworks found in biologically active molecules.

Total Synthesis of Natural Products (e.g., Mispyric Acid)

A notable application of this compound is its use as a key starting material in the total synthesis of Mispyric acid. nih.gov Mispyric acid, an inhibitor of DNA polymerase beta, possesses a novel triterpene skeleton. The first successful total synthesis of this complex natural product was achieved utilizing a convergent strategy where this compound served as a crucial precursor. nih.gov This synthesis not only accomplished the construction of the intricate carbon framework of Mispyric acid but also enabled the determination of its absolute configuration as (2S, 4S). nih.gov The utilization of this compound in this context underscores its utility in providing a foundational scaffold for the stereocontrolled synthesis of complex terpenoid structures.

Routes to Oleanolic Acid Derivatives and Triterpenoids

The synthesis of oleanolic acid derivatives and other triterpenoids represents a significant area of research due to their diverse pharmacological activities. While direct routes from this compound to oleanolic acid itself are not prominently documented, the successful synthesis of the triterpenoid (B12794562) Mispyric acid from this diene highlights its potential in constructing the core skeletons of this class of compounds. nih.gov The strategic transformations of the cyclohexadiene ring system can provide access to key carbocyclic intermediates necessary for the elaboration into various triterpenoid frameworks. The synthesis of oleanolic acid derivatives often involves the modification of the naturally occurring oleanolic acid. nih.govnih.gov However, the de novo synthesis of complex triterpenoid structures, as demonstrated by the synthesis of Mispyric acid, showcases the potential of building blocks like this compound in accessing novel and structurally diverse triterpenoids.

Synthesis of Functionalized Cyclic Systems

The reactivity of this compound makes it an excellent starting point for the synthesis of a variety of functionalized cyclic systems, which are themselves valuable intermediates in organic synthesis.

Access to Substituted 1,3-Cyclohexanediones

Substituted 1,3-cyclohexanediones are important structural motifs found in numerous natural products and biologically active compounds. They are also versatile intermediates in organic synthesis. google.comihbt.res.in The hydrolysis of the enol ether functionalities of this compound under acidic conditions provides a direct route to 1,3-cyclohexanedione (B196179). Furthermore, the reactivity of the diene system allows for various transformations prior to hydrolysis, enabling the synthesis of a range of substituted 1,3-cyclohexanedione derivatives. For instance, Michael additions to the activated double bonds of the diene can introduce substituents at specific positions, which are then carried through to the final dione (B5365651) product upon hydrolysis. This approach offers a powerful strategy for the regioselective synthesis of functionalized 1,3-cyclohexanediones.

Preparation of β-Keto Esters

β-Keto esters are another important class of compounds in organic synthesis, serving as precursors for a wide range of molecules, including heterocycles and more complex carbocycles. acs.orgnih.govsemanticscholar.orgorganic-chemistry.orggoogle.com While direct conversion of this compound to a β-keto ester is not a standard transformation, its role as a precursor to functionalized cyclic ketones provides an indirect route. The cyclohexanone (B45756) derivatives obtained from the diene can undergo subsequent ring-opening reactions or further functionalization to yield acyclic structures containing the β-keto ester moiety. For example, oxidative cleavage of a cyclohexanone ring can lead to a dicarboxylic acid derivative, which can then be selectively esterified and decarboxylated to afford a β-keto ester.

Formation of Functionalized Cyclohexanones

The transformation of this compound into functionalized cyclohexanones is a cornerstone of its synthetic utility. nih.govresearchgate.netosti.govacs.org The enol ether groups can be hydrolyzed to unveil a ketone functionality. The double bonds within the cyclohexadiene ring are susceptible to a variety of addition reactions, including hydrogenation, epoxidation, and dihydroxylation, which can be performed in a stereocontrolled manner. Subsequent hydrolysis of the enol ethers then reveals the ketone functionality, resulting in a functionalized cyclohexanone. This strategy allows for the introduction of various functional groups and stereocenters onto the cyclohexane (B81311) ring, making it a powerful tool for the synthesis of complex cyclic molecules.

Material Science and Polymer Chemistry Applications

The application of this compound extends into the realm of material science, particularly in the synthesis of polymers. Its diene structure, coupled with the activating methoxy (B1213986) groups, provides a platform for various polymerization techniques.

Role in the Synthesis of Monomers and Polymer Precursors

While direct homopolymerization of this compound is not extensively documented, its primary role in polymer chemistry lies in its potential as a precursor to monomers for conjugated polymers, such as poly(p-phenylene vinylene) (PPV) and its derivatives. PPVs are a significant class of conducting polymers with applications in organic light-emitting diodes (OLEDs) and photovoltaic devices. wikipedia.org

The synthesis of PPVs often proceeds through a precursor route to manage the insolubility of the final conjugated polymer. rsc.orgresearchgate.netuhasselt.be In a theoretical approach, this compound could be envisioned as a starting material for a PPV precursor. For instance, through a series of chemical transformations, the cyclohexadiene ring could be functionalized and subsequently aromatized to yield a monomer suitable for polymerization. The methoxy groups can influence the electronic properties and solubility of both the precursor and the final conjugated polymer.

One of the established methods for creating PPV is the Gilch reaction, which involves the polymerization of a,a'-dihalo-p-xylenes with a strong base. nih.gov It is conceivable that this compound could be chemically modified to a suitable p-disubstituted benzene (B151609) derivative, which could then serve as a monomer in a Gilch-type polymerization. The resulting precursor polymer would be soluble and processable, and could then be converted to the final dimethoxy-substituted PPV through a thermal elimination step.

| Polymer Type | Potential Monomer Derived from this compound | Polymerization Method |

| Poly(p-phenylene vinylene) Derivative | 2,5-Dimethoxy-p-xylylene bis(diethylphosphonate) | Wittig-type Condensation |

| Poly(p-phenylene vinylene) Derivative | 1,4-Bis(bromomethyl)-2,5-dimethoxybenzene | Gilch Polymerization |

Furthermore, the diene functionality in this compound suggests its potential use in ring-opening metathesis polymerization (ROMP). Although direct ROMP of this specific compound is not well-documented, the polymerization of other cyclohexadiene derivatives has been successfully achieved. researchgate.netresearchgate.net Anionic polymerization is another avenue that has been explored for cyclohexadiene monomers, leading to polymers with controlled molecular weights and microstructures. acs.org

Generation of Reactive Intermediates for Complex Molecule Synthesis

A significant application of this compound lies in its ability to generate highly reactive intermediates, which can then be trapped in situ to construct complex polycyclic molecules.

Alpha, Alpha-Dimethoxy-o-xylylene Formation

Under specific reaction conditions, this compound can undergo a 1,4-elimination reaction to form the transient, highly reactive intermediate known as alpha, alpha-dimethoxy-o-xylylene, also referred to as 5-(dimethoxymethylene)-6-methylene-1,3-cyclohexadiene. This o-quinodimethane-type species is a powerful diene for Diels-Alder reactions.

The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the formation of six-membered rings with a high degree of stereochemical control. wikipedia.orgucalgary.camasterorganicchemistry.com The in-situ generated alpha, alpha-dimethoxy-o-xylylene can be trapped with a variety of dienophiles to afford complex, bicyclic, and polycyclic structures. The reaction's utility is enhanced by the fact that electron-donating groups on the diene, such as the methoxy group in this intermediate, and electron-withdrawing groups on the dienophile generally accelerate the reaction. masterorganicchemistry.com

A classic example of trapping such an intermediate is its reaction with an alkene or alkyne dienophile. For instance, reaction with a simple alkene would yield a substituted tetralin derivative, a common scaffold in many natural products and pharmaceuticals. The reaction is stereospecific, with the stereochemistry of the dienophile being retained in the product. ucalgary.ca

| Dienophile | Product Type | Potential Application |

| Alkene | Substituted Tetralin | Natural Product Synthesis |

| Alkyne | Substituted Dihydronaphthalene | Aromatic Compound Synthesis |

| Maleimide | Fused Polycyclic Imide | Materials Science, Medicinal Chemistry |

The intramolecular version of this Diels-Alder reaction is also a powerful synthetic strategy. masterorganicchemistry.com If a dienophile is tethered to the o-quinodimethane precursor, an intramolecular cycloaddition can lead to the rapid construction of complex, fused ring systems, which are often challenging to synthesize through other methods.

Spectroscopic and Computational Characterization of 1,5 Dimethoxy 1,4 Cyclohexadiene

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental to the characterization of 1,5-dimethoxy-1,4-cyclohexadiene, providing direct insight into its molecular framework and behavior in chemical reactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights and Intermediate Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. For derivatives of cyclohexadiene, such as 1,5-diaryl-3-oxo-1,4-pentadiene derivatives, NMR, particularly through Nuclear Overhauser Effect (NOE) spectroscopy, has been instrumental in determining conformational features in solution. mdpi.com By analyzing interatomic distances, researchers can establish the predominant conformers present. mdpi.com

While specific mechanistic studies on this compound using NMR are not extensively documented in readily available literature, the principles of using NMR to identify reaction intermediates are well-established. For instance, in studies of related compounds like bonellin (B1216799) dimethyl ester, dynamic NMR measurements have been used to investigate tautomerization processes and calculate the free energy of activation for these exchanges. acs.org Similar NMR techniques could be applied to monitor the transformation of this compound in reactions, allowing for the identification and characterization of transient intermediates. The chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra would provide critical information about the electronic environment and connectivity of atoms, revealing changes as the reaction progresses.

Infrared (IR) and Mass Spectrometry (MS) Applications in Reaction Monitoring

Infrared (IR) spectroscopy and Mass Spectrometry (MS) are invaluable for monitoring the progress of chemical reactions involving this compound. nih.gov IR spectroscopy allows for the tracking of functional groups, while MS provides information on the molecular weight of reactants, intermediates, and products.

Available vapor-phase IR spectral data for this compound can be used as a reference to monitor its consumption or formation in a reaction mixture. nih.gov Key vibrational frequencies associated with the C-O-C ether linkages and the C=C double bonds of the cyclohexadiene ring would be of particular interest. For example, in the synthesis of cyclohexadiene derivatives, the disappearance of reactant-specific peaks and the appearance of product-specific peaks in the IR spectrum can signify the progression of the reaction.

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), offers a method to separate and identify components of a reaction mixture. nih.govnih.gov The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragmentation patterns. nih.govuni.lu By taking aliquots of a reaction at different time points and analyzing them by GC-MS, one can quantify the relative amounts of starting material, intermediates, and final products, thus providing kinetic and mechanistic information. For instance, GC-MS was used to identify metabolites of 1,4-cyclohexanedimethanol (B133615) in plasma and urine. nih.gov

Below are some of the predicted and observed spectral data for this compound.

| Property | Value |

| Molecular Formula | C₈H₁₂O₂ |

| Molecular Weight | 140.18 g/mol |

| Monoisotopic Mass | 140.083729621 Da |

Table 1: Molecular Properties of this compound. nih.gov

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 141.09100 | 126.7 |

| [M+Na]⁺ | 163.07294 | 134.4 |

| [M-H]⁻ | 139.07644 | 130.5 |

| [M+NH₄]⁺ | 158.11754 | 148.6 |

| [M+K]⁺ | 179.04688 | 134.2 |

| [M]⁺ | 140.08317 | 128.1 |

Table 2: Predicted Collision Cross Section (CCS) Data for this compound Adducts from Mass Spectrometry. uni.lu

Conformational Analysis and Stereochemistry

The three-dimensional structure of this compound, including the conformation of the six-membered ring and the orientation of the methoxy (B1213986) groups, is crucial for understanding its reactivity.

Experimental Studies of Ring Conformation (e.g., X-ray Diffraction, Electron Diffraction)

Direct experimental data from X-ray diffraction or electron diffraction for this compound is not readily found in the literature. However, studies on related cyclohexadiene derivatives provide valuable insights into the likely conformations. For example, X-ray diffraction analysis of a 2,5-dibromo-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione (B14161057) revealed a planar structure for the ring. nih.gov In contrast, ultrafast electron diffraction studies of 1,3-cyclohexadiene (B119728) have been used to observe the dynamics of its ring-opening reaction in real-time. researchgate.netarxiv.orgwolfresearchgroup.com

X-ray diffraction studies on crystals of substituted cyclohexanes have shown that the ring can adopt various conformations, and the substituents' positions can significantly affect the ring's "thickness". aps.org For instance, in certain derivatives, the cyclohexane (B81311) ring adopts a chair conformation. sapub.org While these examples are not of 1,4-cyclohexadiene (B1204751) itself, they highlight the capability of these techniques to precisely determine molecular geometry in the solid state. A crystal structure of this compound would definitively establish its solid-state conformation, including bond lengths, bond angles, and the planarity or puckering of the ring.

Computational Approaches to Conformational Preferences (e.g., Ab Initio Calculations, DFT)

Computational chemistry offers a powerful alternative for investigating the conformational landscape of molecules like this compound. Ab initio calculations and Density Functional Theory (DFT) are commonly employed for this purpose.

Studies on unsubstituted 1,4-cyclohexadiene have shown that it possesses a planar ring structure. capes.gov.br DFT calculations have been used to study the molecular structure and stability of related 1-hetero-2,5-cyclohexadiene-1-oxide compounds. doaj.org Furthermore, computational methods have been successfully applied to study the conformational and spectroscopic properties of complex molecules, demonstrating the accuracy of modern double-hybrid functionals and wave-function composite methods. nih.gov

For this compound, computational methods could be used to:

Determine the preferred conformation of the cyclohexadiene ring (e.g., planar, boat, twist-boat).

Calculate the rotational barriers and preferred orientations of the two methoxy groups.

Predict the relative energies of different conformers to understand their populations at various temperatures.

These computational insights are critical for interpreting experimental data and for building accurate models of the molecule's reactivity.

Theoretical Studies on Reactivity and Reaction Pathways

Theoretical studies, primarily using DFT, are instrumental in understanding the reactivity of cyclohexadiene derivatives and mapping out potential reaction pathways.

For the parent 1,4-cyclohexadiene, first-principles density-functional calculations have been used to investigate its adsorption and dehydrogenation reaction on a silicon surface. aps.org These calculations identified two different bonding configurations and revealed a significant difference in their dehydrogenation kinetics due to different activation barriers. aps.org Such studies showcase how computational chemistry can elucidate reaction mechanisms at a molecular level.

In another example, the OH-initiated oxidation kinetics of 1,4-cyclohexadiene were investigated using both experimental and theoretical methods. rsc.org Ab initio calculations helped to discern the roles of different reaction channels, such as addition and hydrogen abstraction, and showed that the reaction proceeds through a pre-reaction van der Waals complex. rsc.org

For this compound, theoretical studies could be employed to:

Calculate the activation energies for various potential reactions, such as electrophilic addition to the double bonds, or reactions involving the ether functionalities.

Model the transition state structures to understand the geometry of the reaction intermediates.

Explore the thermodynamics and kinetics of different reaction pathways to predict the major products under various conditions.

These theoretical investigations provide a detailed picture of the molecule's chemical behavior that can guide synthetic efforts and the interpretation of experimental results.

Quantum Mechanical Investigations of Reaction Mechanisms

The formation of this compound, a product of the Birch reduction of 1,3-dimethoxybenzene (B93181), involves a sequence of electron and proton transfers. Quantum mechanical investigations have been crucial in elucidating the mechanism and regioselectivity of this reaction. Computational methods ranging from early Hückel theory to modern Density Functional Theory (DFT) have been successfully applied to predict the outcomes of the Birch reduction of substituted aromatic compounds like anisole (B1667542), a close analog of dimethoxybenzene. masterorganicchemistry.comnih.gov

A common approach involves modeling the reaction intermediates and transition states using DFT methods. For instance, calculations on the Birch reduction of anisole have been performed using the ωB97XD functional with the 6-311+G(d,p) basis set, incorporating a continuum solvent model (SCRF) to simulate the liquid ammonia (B1221849) or acetonitrile (B52724) solvent environment. ic.ac.uk Such models often explicitly include the counter-ion (e.g., a solvated sodium atom) to provide a more complete and accurate picture of the reaction environment. ic.ac.uk

The first step of the mechanism is the transfer of an electron from the metal (e.g., sodium) to the aromatic ring, forming a radical anion. nih.govwikipedia.org Computational models show that for anisole, this electron transfer is exothermic. ic.ac.uk The geometry of the resulting radical anion is distorted from the planar aromatic precursor, exhibiting bond alternation. ic.ac.uk

A key question in the mechanism is the site of the first protonation of the radical anion. For anisole, with an electron-donating methoxy group, protonation could theoretically occur at the ortho, meta, or para positions. Computational studies resolve this by analyzing the electronic structure of the radical anion intermediate. Methods like Natural Bond Orbital (NBO) analysis and mapping the molecular electrostatic potential (MEP) are used to determine the most basic site. ic.ac.uk These calculations consistently show that for the anisole radical anion, the ortho carbon has the highest electron density and is the most favorable site for protonation, which aligns with experimental observations. nih.govic.ac.ukwikipedia.org This directing effect of the methoxy group is fundamental to understanding the formation of the specific isomer, this compound, from 1,3-dimethoxybenzene.

Table 1: Computational Methods Applied to the Study of the Birch Reduction Mechanism

| Computational Method/Technique | Application in Mechanism Investigation | Reference |

|---|---|---|

| Density Functional Theory (DFT) | Calculation of intermediate geometries, energies, and reaction pathways. | nih.govic.ac.uk |

| ωB97XD/6-311+G(d,p) | A specific DFT functional and basis set used for detailed modeling. | ic.ac.uk |

| Continuum Solvent Models (e.g., SCRF) | Simulates the effect of the solvent on the reaction. | ic.ac.uk |

| Natural Bond Orbital (NBO) Analysis | Identifies the location of highest electron density to predict protonation sites. | ic.ac.uk |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution to find the most attractive site for protonation. | ic.ac.uk |

Energy Profiles and Transition State Analysis

The energy profile of the Birch reduction outlines the relative energies of the reactants, intermediates, transition states, and products. Computational chemistry provides quantitative estimates for these values, offering insights into the reaction's kinetics and thermodynamics.

Following the first protonation at the ortho position, a neutral cyclohexadienyl radical is formed. This species is then reduced by a second electron to form a cyclohexadienyl carbanion. The final step is the protonation of this carbanion to yield the 1,4-cyclohexadiene product. masterorganicchemistry.comnih.gov

Transition state analysis focuses on the structure and energy of the highest-energy point along the reaction coordinate for a given step. For the Birch reduction, the transition states for the two protonation steps are of primary interest. Hammond's postulate suggests that the transition state for the protonation of the radical anion will be structurally similar to the starting radical anion itself. ic.ac.uk

Computational studies on the analogous reduction of benzene (B151609) to 1,4-cyclohexadiene reveal the critical role of the solvated sodium counter-ion in the final protonation step. ic.ac.uk The sodium cation coordinates to the pentadienyl anion intermediate, localizing the negative charge onto a single carbon atom. ic.ac.uk This coordination geometry dictates that the final proton is delivered to this specific carbon, leading to the formation of the non-conjugated 1,4-diene rather than the more stable conjugated 1,3-diene. ic.ac.uk This principle of counter-ion-directed protonation is essential for understanding the high regioselectivity of the Birch reduction.

Table 2: Calculated Structural Data for the Anisole Radical Anion Intermediate

| Structural Parameter | Description | Calculated Value (Å) | Reference |

|---|---|---|---|

| Long C-C Bonds | Bonds in the aromatic ring that are lengthened upon reduction. | 1.45 - 1.46 | ic.ac.uk |

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The classical synthesis of 1,5-dimethoxy-1,4-cyclohexadiene often involves the Birch reduction of 1,3-dimethoxybenzene (B93181). While effective, this method utilizes liquid ammonia (B1221849) and alkali metals, posing environmental and safety challenges. orgsyn.org Future research is increasingly focused on developing greener and more efficient synthetic alternatives.

One promising avenue is the exploration of electrosynthesis. This technique uses electricity to drive chemical reactions, often under milder conditions and with less hazardous waste compared to traditional methods. Catalytic methods, such as those employing transition metal complexes, are also being investigated to achieve higher selectivity and yields under more sustainable conditions. organic-chemistry.org A notable recent development involves an ammonia-free Birch reduction using bench-stable sodium dispersions and a recoverable crown ether, which offers a more practical and chemoselective approach for a wide range of aromatic compounds. organic-chemistry.org

Exploration of New Reactivity Modes and Catalytic Transformations

The reactivity of the diene core in this compound is a rich area for exploration. The electron-rich nature of the double bonds makes it an excellent substrate for a variety of transformations. Current research is delving into novel cycloaddition reactions, including [4+2] and [2+2+2] cycloadditions, to construct complex polycyclic frameworks. nih.gov

Furthermore, the development of new catalytic systems is unlocking unprecedented reactivity. For instance, rhodium-catalyzed C-H insertion reactions of diazo esters into 1,4-cyclohexadiene (B1204751) have been shown to be a powerful tool for forming carbon-carbon bonds. researchgate.net The investigation of photochemical reactions of related dimethoxy-substituted cyclohexadiene derivatives has also revealed interesting solvolytic reactivity, suggesting potential for SN1-type reactions. nih.gov These emerging catalytic transformations are expanding the synthetic utility of this versatile building block.

Integration into Asymmetric Synthesis and Chiral Pool Applications

The prochiral nature of this compound makes it a valuable starting material for asymmetric synthesis, enabling the creation of enantiomerically pure compounds. The development of chiral catalysts for reactions involving this diene is a major focus of current research.

Dirhodium(II) carboxylates, for example, have been successfully employed as chiral catalysts for asymmetric intermolecular C-H insertion reactions with α-alkyl-α-diazoesters, yielding products with high enantioselectivity. researchgate.net Such methods have been applied to the concise synthesis of natural products like (+)-imperanene and (-)-α-conidendrin. researchgate.net The ability to control the stereochemistry of these transformations opens up new avenues for the synthesis of complex, biologically active molecules. The use of chiral auxiliaries in aryne cycloadditions with related dienes has also been reported, further highlighting the potential for asymmetric applications. organic-chemistry.org

Advanced Computational Modeling for Predictive Understanding of Reactivity

Computational chemistry is becoming an indispensable tool for understanding and predicting the reactivity of this compound. Density Functional Theory (DFT) and other quantum mechanical methods can provide detailed insights into reaction mechanisms, transition state geometries, and the factors controlling stereoselectivity.

By modeling the interaction of the diene with various reagents and catalysts, researchers can screen potential reaction pathways and design more efficient and selective transformations. For instance, computational studies can help in understanding the facial selectivity observed in cycloaddition and C-H insertion reactions, guiding the development of new and improved chiral catalysts. This predictive power accelerates the discovery of novel reactions and their application in target-oriented synthesis.

Applications in Supramolecular Chemistry and Materials Science

The unique electronic and structural properties of this compound and its derivatives make them attractive building blocks for supramolecular chemistry and materials science. researchgate.net The diene moiety can participate in π-stacking interactions, which are crucial for the self-assembly of molecules into well-defined nanostructures. researchgate.net

Researchers are exploring the incorporation of this scaffold into liquid crystals, gels, and other soft materials. whiterose.ac.uk The ability to tune the electronic properties of the diene through substitution allows for the design of materials with specific optical or electronic functionalities. For example, the development of stimuli-responsive materials that change their properties in response to light, heat, or chemical signals is an active area of investigation. researchgate.net

Green Chemistry Methodologies for this compound Transformations

The principles of green chemistry are increasingly guiding the development of new synthetic methods involving this compound. The focus is on minimizing waste, using less hazardous reagents, and improving energy efficiency.

The aforementioned development of ammonia-free Birch reductions is a prime example of this trend. organic-chemistry.org Other green approaches include the use of water as a solvent, the development of recyclable catalysts, and the implementation of one-pot reaction sequences to reduce the number of purification steps. By embracing these methodologies, the chemical community can ensure that the future applications of this compound are both scientifically innovative and environmentally responsible.

Q & A

Basic Research Questions